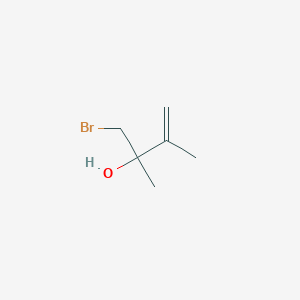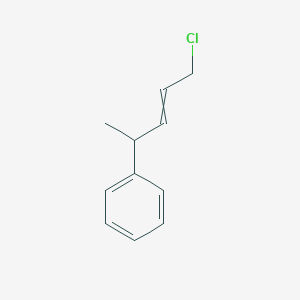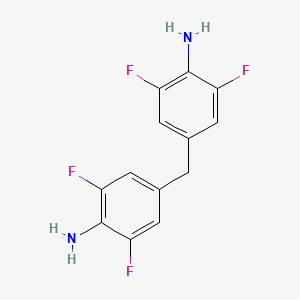![molecular formula C22H17NO2 B12551597 1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene CAS No. 143458-02-0](/img/structure/B12551597.png)
1,1'-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene is an organic compound with the molecular formula C22H14N2O2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene typically involves the reaction of 2-nitro-1,4-phenylenediamine with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,1’-[(2-Nitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene involves its interaction with molecular targets through its nitro and ethene groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(2,4-Dinitro-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene
- 1,1’-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]dibenzene
- 1,1’-[(2,4,6-Trinitro-1,3-phenylene)di(ethene-2,1-diyl)]dibenzene
Uniqueness
Its unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
143458-02-0 |
|---|---|
Molekularformel |
C22H17NO2 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-nitro-1,4-bis(2-phenylethenyl)benzene |
InChI |
InChI=1S/C22H17NO2/c24-23(25)22-17-20(12-11-18-7-3-1-4-8-18)14-16-21(22)15-13-19-9-5-2-6-10-19/h1-17H |
InChI-Schlüssel |
ZQLXJYOXCQUGCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)C=CC3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



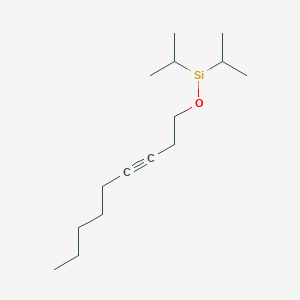
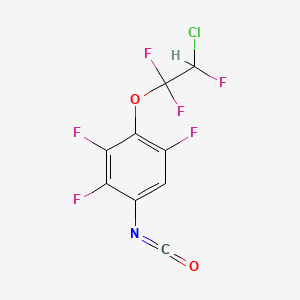
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
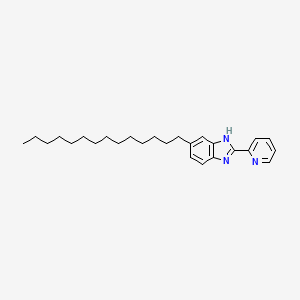
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)
![2'-{[(Prop-2-en-1-yl)oxy]carbonyl}[1,1'-biphenyl]-2-carboxylate](/img/structure/B12551552.png)
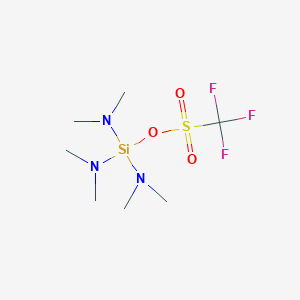

![Benzene, 1-[(2,2-dimethyl-6-methylenecyclohexyl)methyl]-4-methoxy-](/img/structure/B12551558.png)
